molecular formula C9H14N4OS B11882517 2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol

2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol

Cat. No.: B11882517
M. Wt: 226.30 g/mol
InChI Key: IXKOZZUEACEBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with an aminoethanol moiety. It has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines.

Scientific Research Applications

2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol is unique due to its specific aminoethanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H14N4OS

Molecular Weight

226.30 g/mol

IUPAC Name

2-[(2-amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C9H14N4OS/c1-5-4-15-7-6(5)12-9(10)13-8(7)11-2-3-14/h5,14H,2-4H2,1H3,(H3,10,11,12,13)

InChI Key

IXKOZZUEACEBFB-UHFFFAOYSA-N

Canonical SMILES

CC1CSC2=C1N=C(N=C2NCCO)N

Origin of Product

United States

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